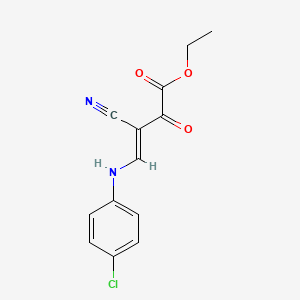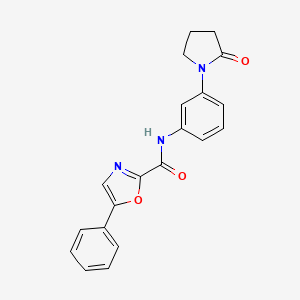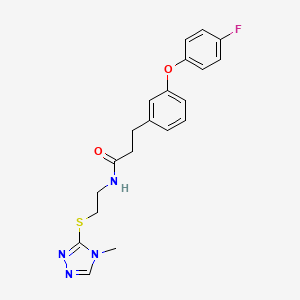
3-(3-(4-fluorophenoxy)phenyl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(3-(4-fluorophenoxy)phenyl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)propanamide" is a novel molecule that appears to be related to a class of compounds with potential biological activities. The related compounds in the provided data show a variety of activities, including antioxidant, anticancer, antiulcer, and interactions with the NMDA receptor, which suggests that the compound may also possess similar pharmacological properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from basic aromatic precursors and incorporating various functional groups such as methoxy, fluoro, and triazole moieties. For instance, the synthesis of a related compound with anticancer activity involved confirming the molecular structure with spectroscopic methods such as IR, 1H-, 13C-NMR, and mass spectrometry . Another related compound was synthesized using a reaction between amphetamine and flurbiprofen . These methods are likely relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of a similar compound was determined by X-ray diffraction analysis, revealing the dihedral angles between the triazole ring and the benzene rings . This kind of structural analysis is crucial for understanding the conformation and potential reactivity of the compound.
Chemical Reactions Analysis
The related compounds have been involved in reactions such as cyclization and treatment with sodium methoxide . These reactions are indicative of the types of chemical transformations that the compound might undergo. The reactivity of the fluoro, methoxy, and triazole groups would be particularly relevant in this context.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, can be inferred from the data on related compounds. For example, the crystal structure and density of a similar compound were reported, which can influence its solubility and reactivity . The presence of fluorine atoms is likely to affect the lipophilicity of the compound, which in turn can influence its biological activity and pharmacokinetics.
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism
A compound closely related to the query, described as an orally active neurokinin-1 receptor antagonist, demonstrates efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression. This highlights its potential therapeutic application in treating conditions associated with neurokinin-1 receptor activity, such as depression and vomiting (Harrison et al., 2001).
Androgen Receptor Modulation
Another study focuses on a selective androgen receptor modulator (SARM) that shows promise as a novel therapeutic agent for benign hyperplasia. The pharmacokinetics and metabolism of this compound were examined in rats, indicating its low clearance, moderate volume of distribution, and extensive metabolism, providing insight into its ideal pharmacokinetic characteristics for preclinical studies (Wu et al., 2006).
Antioxidant and Anticancer Activities
Research on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including compounds with structural similarities to the query, has shown significant antioxidant and anticancer activities. These compounds have been tested against human glioblastoma and triple-negative breast cancer cell lines, identifying specific derivatives as highly active, which underscores their potential in developing anticancer therapies (Tumosienė et al., 2020).
Antibacterial and Antifungal Agents
A series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have demonstrated significant antibacterial and antifungal activities. These findings suggest the potential of similar compounds in addressing microbial infections, highlighting their importance in developing new antimicrobial agents (Helal et al., 2013).
Urease and Anti-proliferative Activity
The synthesis and evaluation of novel 1,2,4-substituted triazoles for urease and anti-proliferative activity provide a basis for considering related compounds in the treatment of diseases associated with urease activity and cancer. These triazoles have shown promise as urease inhibitors and possess anti-proliferative properties, indicating their therapeutic potential (Ali et al., 2022).
Propiedades
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2S/c1-25-14-23-24-20(25)28-12-11-22-19(26)10-5-15-3-2-4-18(13-15)27-17-8-6-16(21)7-9-17/h2-4,6-9,13-14H,5,10-12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFHSUZICGOANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-fluorophenoxy)phenyl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one](/img/structure/B3018499.png)
![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(morpholinomethyl)-4H-chromen-4-one](/img/structure/B3018501.png)
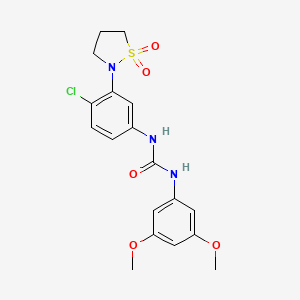
![N-(4-cyanophenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B3018504.png)
![3-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3018506.png)
![6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B3018507.png)
![(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate](/img/structure/B3018508.png)
![methyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3018509.png)

![2-Chloro-N-[2-methoxy-2-(oxolan-3-yl)ethyl]acetamide](/img/structure/B3018511.png)
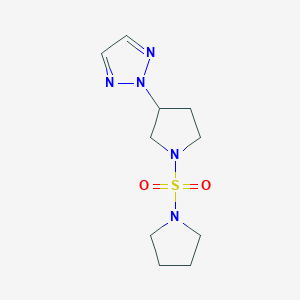
![4-ethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B3018513.png)
